
(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . It also has a methoxyphenyl group attached to the isoxazole ring, which suggests that it might have some aromatic properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an isoxazole ring and a methoxyphenyl group. The isoxazole ring is a heterocyclic compound, meaning it contains atoms of at least two different elements. This, combined with the presence of the methoxyphenyl group, could result in interesting chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties might include a high degree of stability due to the aromaticity of the isoxazole ring and the methoxyphenyl group .Applications De Recherche Scientifique
Synthesis and Methodology Development
Synthetic Scaffolds for Highly Functionalized Derivatives : Isoxazole derivatives serve as convenient scaffolds for synthesizing highly functionalized carboxylic acid derivatives and heterocycles. Such methodologies enable the production of novel compounds with potential applications in pharmaceuticals and materials science (Ruano, Fajardo, & Martín, 2005).
Facilitating Complex Heterocyclic Structures : The synthesis strategies involving isoxazole derivatives are crucial for constructing complex molecular architectures. This includes the development of compounds with embedded isoxazole units that could have implications in drug discovery and material science (Koriatopoulou, Karousis, & Varvounis, 2008).
Material Science and Photophysical Properties
Electrochromic Materials : Research into conjugated polymers incorporating isoxazole units demonstrates the potential for developing materials with unique electrochromic properties. These materials could be used in applications such as smart windows and display technologies, where controlled light transmission and color change are desirable (Su, Chang, & Wu, 2017).
Photophysical Studies for Sensor Development : The study of photophysical properties of compounds related to isoxazole derivatives can lead to the development of sensors and probes. These applications benefit from the unique luminescence properties that such compounds exhibit, which can be tuned for specific detection purposes (Kim, Cho, Kim, Kwon, Kang, Sohn, & Kim, 2021).
Medicinal Chemistry and Biological Applications
Catalysts in Alcohol Oxidation : Isoxazole derivatives, through their structural motifs, can act as catalysts in chemical transformations, such as the selective oxidation of alcohols. This catalytic activity is essential in synthetic organic chemistry, including the synthesis of pharmaceutical intermediates and fine chemicals (Hazra, Martins, Silva, & Pombeiro, 2015).
Antimicrobial and Antitubercular Agents : Isoxazole compounds synthesized from reactions involving similar structural motifs have been evaluated for antimicrobial and antitubercular activities. These findings suggest the potential for developing new therapeutic agents based on isoxazole chemistry (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 4-pyrrolidin-1-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-28-19-8-4-16(5-9-19)21-14-18(23-30-21)15-29-22(25)17-6-10-20(11-7-17)31(26,27)24-12-2-3-13-24/h4-11,14H,2-3,12-13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZPIYOAZYJWPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

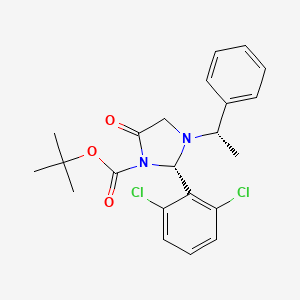
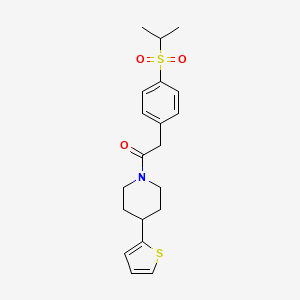
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2411189.png)
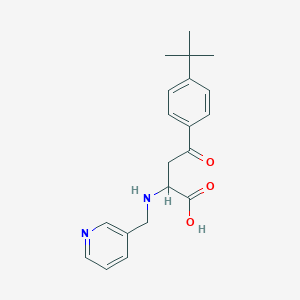
![N-[4-chloro-6-(cyclohexylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2411191.png)
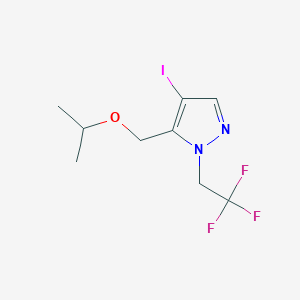

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2411194.png)
![3-benzyl-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2411196.png)
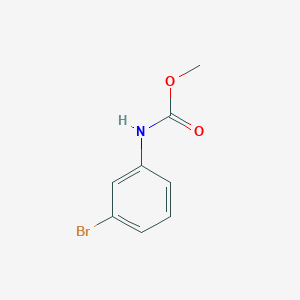
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide](/img/structure/B2411200.png)


